4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine
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Overview
Description
The compound is a hybrid molecule that combines a chalcone-salicylate structure. It has been synthesized using a linker mode approach under reflux conditions. The title compound exhibits potential cytotoxic activity against breast cancer through ERα inhibition, making it a candidate for further anticancer drug development .
Synthesis Analysis
The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions. The product, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, is obtained in 88% yield. Spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirm its structure .
Molecular Structure Analysis
The molecular structure of the compound includes a chalcone-salicylate hybrid. It is essential to consider the arrangement of functional groups, bond angles, and steric effects. For a detailed view, refer to the 2D and 3D representations of the compound .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, compounds structurally related to the query compound, has shown promising antimicrobial activities against a range of microorganisms. These compounds have been synthesized and evaluated for their ability to combat bacterial and fungal infections, demonstrating significant potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Molecular Stabilities and Conformational Analyses
Studies involving benzimidazole derivatives bearing 1,2,4-triazole moieties, which are similar in structural complexity to the query compound, have been conducted to understand their molecular stabilities and conformational dynamics. These compounds have shown potential as epidermal growth factor receptor (EGFR) inhibitors, suggesting applications in cancer treatment through molecular docking studies that reveal their mechanism of action against cancer cells (Karayel, 2021).
Receptor Binding Studies
Research on compounds with similar structural features, such as the selective inhibition of certain receptors in the brain, indicates potential therapeutic applications in treating neurological disorders. These studies have focused on understanding how these compounds interact with specific receptors, paving the way for the development of new treatments for conditions like depression and anxiety (Roberts et al., 1998).
Crystal Structure and DFT Calculations
The crystal structure analysis and density functional theory (DFT) calculations of compounds containing 1,3,4-oxadiazole moieties provide insight into their electronic properties and reactive sites. This research helps in the design of molecules with desired physical and chemical properties for various applications, including drug design and materials science (Kumara et al., 2017).
Antioxidant Activity Evaluation
Derivatives of 1,3,4-oxadiazole have also been evaluated for their antioxidant activities, demonstrating their potential in preventing oxidative stress-related diseases. These studies contribute to the development of new antioxidant agents that can be used to combat various diseases associated with oxidative damage (Mallesha et al., 2014).
Mechanism of Action
Target of Action
The compound “4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine” contains a piperidine ring, which is a common structural motif in many bioactive molecules . Piperidine derivatives have been known to interact with various targets such as opioid receptors , dopamine reuptake inhibitors , and others.
Mode of Action
The mode of action of a compound is determined by its interaction with its target. For instance, if this compound acts as a dopamine reuptake inhibitor, it would bind to the dopamine transporter and prevent the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it acts on dopamine transporters, it could affect dopaminergic signaling pathways . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it acts as a dopamine reuptake inhibitor, it could lead to increased dopamine levels in the synaptic cleft, potentially resulting in enhanced dopaminergic signaling . .
Properties
IUPAC Name |
[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMFIXLLYLLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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